2-Fluoro-5-(methoxymethoxy)phenylboronic acid

Description

Molecular Architecture and Functional Groups

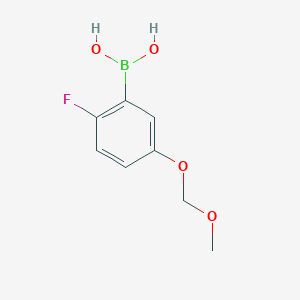

The molecular architecture of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid is defined by a benzene ring bearing three distinct functional groups that collectively determine its chemical and physical properties. The boronic acid functionality, positioned at the 1-carbon of the phenyl ring, serves as the primary reactive site and contributes significantly to the compound's ability to participate in cross-coupling reactions and form reversible covalent bonds with diol-containing molecules. The fluorine atom, strategically located at the 2-position relative to the boronic acid group, introduces substantial electronegativity and creates an electron-withdrawing effect that influences both the acidity of the boronic acid moiety and the overall reactivity of the aromatic system. This ortho-fluorine substitution pattern has been shown to enhance the stability of the compound while modulating its reactivity in palladium-catalyzed cross-coupling reactions.

The methoxymethoxy group (-OCH₂OCH₃) positioned at the 5-carbon represents a protected ether functionality that introduces both steric bulk and moderate electronic effects to the molecular framework. This substituent is particularly noteworthy because it combines the electron-donating characteristics of ether oxygens with the steric hindrance necessary to control regioselectivity in chemical reactions. The methoxymethoxy group's dual oxygen atoms create multiple sites for potential hydrogen bonding interactions, which significantly influence the compound's solid-state organization and solution behavior. The positioning of this bulky protecting group meta to the boronic acid functionality ensures minimal steric interference with the boron center while providing electronic stabilization through resonance effects.

The canonical Simplified Molecular Input Line Entry System representation of the compound (B(C1=C(C=CC(=C1)OCOC)F)(O)O) clearly illustrates the connectivity pattern and spatial arrangement of these functional groups. The InChI key (GMMNEHAUEUPEKF-UHFFFAOYSA-N) provides a unique identifier that enables precise chemical database searches and computational studies. The molecular geometry around the boron center adopts a trigonal planar configuration in its neutral form, with the boron-oxygen bond lengths typically ranging from 1.35 to 1.40 Angstroms, while the boron-carbon bond distance measures approximately 1.56 Angstroms, consistent with typical phenylboronic acid derivatives.

Properties

IUPAC Name |

[2-fluoro-5-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMNEHAUEUPEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Summary of Preparation Methods

| Feature | Palladium-Catalyzed Borylation | Lithiation and Boronation |

|---|---|---|

| Starting Material | 2-Fluoro-5-(methoxymethoxy)benzene | 1-Bromo-2-(methoxymethoxy)benzene |

| Key Reagents | Bis(pinacolato)diboron, Pd catalyst, base | tert-Butyllithium, trimethyl borate |

| Reaction Conditions | Mild temperature, base, solvent (THF/toluene) | Low temperature (-78 °C), inert atmosphere |

| Reaction Time | Several hours | ~2-3 hours including warming and quenching |

| Yield | Moderate to high | ~71% (based on related compounds) |

| Scalability | Suitable for industrial scale with flow systems | More suited for lab scale due to handling of organolithium reagents |

| Functional Group Compatibility | High (preserves methoxymethoxy, fluorine) | High but requires strict temperature control |

Detailed Research Findings and Notes

- The palladium-catalyzed borylation method is widely used due to its operational simplicity and mild conditions, which are crucial for preserving the methoxymethoxy protecting group and fluorine substituent.

- The lithiation-boronation approach, while requiring low temperatures and inert atmosphere, provides a reliable route to boronic acids from halogenated precursors and is well-documented for related phenylboronic acids.

- In both methods, the methoxymethoxy group serves as a protective group for phenolic hydroxyls, preventing side reactions during lithiation or catalytic cycles.

- The boronic acid functionality is introduced either via transmetalation in the catalytic cycle or via nucleophilic attack on the boron electrophile following lithiation.

- Industrial synthesis favors palladium-catalyzed borylation in continuous flow reactors for enhanced efficiency and product consistency.

Data Table: Reaction Conditions and Yields

| Method | Starting Material | Boron Source | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | 2-Fluoro-5-(methoxymethoxy)benzene | Bis(pinacolato)diboron | Pd(PPh3)4 / K2CO3 | 25–60 | 4–12 | Moderate to high | Mild, scalable, preserves groups |

| Lithiation and Boronation | 1-Bromo-2-(methoxymethoxy)benzene | Trimethyl borate | tert-Butyllithium | -78 to 25 | 2–3 | ~71 | Requires inert atmosphere, low temp |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions with hydronaphthalenes, leading to the formation of alkylated aromatic compounds.

Oxidation and Reduction: While less common, the compound can undergo oxidation to form boronic esters or reduction to yield the corresponding boronic acid derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Alkylated Aromatics: Resulting from Friedel-Crafts alkylation.

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-(methoxymethoxy)phenylboronic acid serves as a crucial building block in organic synthesis. It is predominantly utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the formation of biaryl compounds by coupling with aryl or vinyl halides in the presence of a palladium catalyst. The ability to form stable biaryl linkages makes this compound invaluable in synthesizing complex organic molecules.

- Friedel-Crafts Alkylation : The compound can participate in Friedel-Crafts reactions, leading to the formation of alkylated aromatic compounds, which are essential intermediates in various synthetic pathways.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown potential for:

- Anticancer Activity : Studies indicate that this compound exhibits significant inhibition of cell growth in various cancer cell lines, including breast and colon cancers. It induces apoptosis through mechanisms involving caspase activation .

- Antibacterial Properties : Preliminary research has demonstrated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with mechanisms potentially involving disruption of cell wall synthesis .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Production : Its reactivity allows for the development of advanced materials, including polymers used in electronics and coatings. The compound's boronic acid functionality can be exploited for creating responsive materials that change properties under specific conditions.

Glycan Recognition

The boronic acid moiety is known for its ability to form reversible covalent bonds with diols present in carbohydrates. This property is leveraged for:

- Targeting Glycoproteins : In cancer therapy and diagnostics, the ability to recognize and bind to glycan structures enhances the specificity and efficacy of therapeutic agents .

Anticancer Activity Case Study

In a study evaluating the anticancer effects of this compound on breast cancer cells, researchers found that treatment resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase cascade activation.

Antibacterial Activity Case Study

Another study focused on the antibacterial properties of this compound against E. coli. Results indicated a minimum inhibitory concentration (MIC) that effectively inhibited bacterial growth, suggesting its potential use as an antibacterial agent.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(methoxymethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and reactivity trends among 2-fluoro-5-(methoxymethoxy)phenylboronic acid and related compounds:

Reactivity in Suzuki-Miyaura Coupling

- Electron-Withdrawing Effects : Compounds with trifluoromethyl (CF₃) groups (e.g., ) exhibit enhanced reactivity in Suzuki reactions due to strong electron withdrawal, stabilizing the transition state . However, steric bulk from CF₃ or methoxymethoxy groups may require optimized conditions (e.g., Pd(OAc)₂/TPPTS catalysts) to avoid palladium coordination issues .

- Positional Isomerism : 5-Fluoro-2-methoxyphenylboronic acid () shows distinct reactivity compared to the target compound due to altered electronic environments. Meta-substituted fluorine may deactivate the ring differently than ortho-substitution .

Biological Activity

2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antibacterial agent, and as a tool for glycan recognition. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenyl ring substituted with a fluorine atom and a methoxymethoxy group, along with a boronic acid functional group. Its molecular formula is .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids are known to interact with enzymes, particularly serine proteases and glycosidases, by forming reversible covalent bonds with their active sites. This interaction can inhibit enzyme function, leading to reduced cellular proliferation in cancer cells .

- Glycan Recognition : The boronic acid moiety can form reversible covalent bonds with diols found in carbohydrates, making it useful for targeting glycoproteins in cancer therapy and diagnostics .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains, potentially through the disruption of cell wall synthesis or inhibition of metabolic pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Anticancer Activity

A study evaluated the effectiveness of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and colon cancer models. The compound was shown to induce apoptosis through the activation of caspase pathways.

Antibacterial Properties

Research conducted on the antibacterial effects of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell wall synthesis, leading to cell lysis.

Q & A

What are the standard synthetic routes for preparing 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, and how can purity be optimized?

Category : Basic Synthesis & Purification

Answer :

The synthesis typically involves halogen-metal exchange or Miyaura borylation of a pre-functionalized aryl halide. For example, a fluorinated aryl bromide precursor can undergo palladium-catalyzed borylation using bis(pinacolato)diboron. The methoxymethoxy group is introduced via nucleophilic substitution or protected during synthesis to avoid side reactions. Purification is critical due to boronic acid sensitivity; methods include recrystallization (using ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients). Purity (>97%) can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR to confirm absence of dehalogenation byproducts .

Which spectroscopic techniques are most effective for characterizing this compound?

Category : Basic Characterization

Answer :

Key techniques include:

- NMR : Confirms boronic acid structure (δ ~30 ppm for trigonal boron).

- NMR : Identifies fluorine environment (chemical shift depends on substituents).

- and NMR : Resolves methoxymethoxy protons (δ 3.3–3.5 ppm for OCHO) and aromatic carbons.

- FT-IR : B-O stretching (~1340 cm) and O-H bonds (~3200 cm).

- Mass Spectrometry (HRMS) : Validates molecular ion ([M-H] in negative mode). Contaminants (e.g., pinacol esters) can be detected via GC-MS if present .

How does the methoxymethoxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Category : Advanced Reaction Optimization

Answer :

The methoxymethoxy group acts as an electron-donating substituent, enhancing the electron density of the aromatic ring. This can accelerate transmetallation in Suzuki reactions but may also sterically hinder coupling at the ortho position. To optimize yields:

- Use Pd(OAc)/SPhos catalysts for sterically hindered substrates.

- Adjust base (e.g., KCO in THF/HO) to balance reactivity and boronic acid stability.

- Monitor reaction progress via TLC (UV-active boronate intermediates). Competitive experiments with substituted aryl halides can quantify electronic effects .

How can contradictory reports on boronic acid-sialic acid binding mechanisms be resolved experimentally?

Category : Advanced Biochemical Interactions

Answer :

Conflicting studies propose boronic acid binding to either the α-hydroxycarboxylate (pH 2–8) or glycerol tail (pH >8) of sialic acid (Neu5Ac). To resolve this:

- Perform pH-dependent NMR titrations to track boron coordination geometry (trigonal vs. tetrahedral).

- Use isotopic labeling (e.g., -labeled Neu5Ac) in 2D NMR (NOESY) to identify proximity between boronic acid and specific carbons.

- Conduct DFT simulations to compare binding energies of proposed complexes. Competitive assays with glycolic acid (binds α-hydroxycarboxylate) or glycerol analogs can isolate interaction sites .

What strategies can enhance the selectivity of this compound in glycan sensing?

Category : Advanced Probe Design

Answer :

To improve selectivity for sialic acid over other diols (e.g., glucose):

- Modify pH : Exploit the higher pKa of boronic acid-diol binding (pH 7.4–8.5) to favor Neu5Ac interactions.

- Introduce fluorophores (e.g., dansyl groups) for ratiometric sensing via fluorescence quenching upon binding.

- Immobilize on surfaces (e.g., gold nanoparticles) to amplify signal via localized surface plasmon resonance (LSPR). Validate specificity using glycan microarrays with Neu5Ac, mannose, and galactose derivatives .

How can computational methods predict the stability of boronic acid derivatives in aqueous solutions?

Category : Advanced Stability Analysis

Answer :

- pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate boronic acid pKa (~8.5–10.5). Lower pKa enhances water solubility but reduces binding affinity.

- Hydrolysis Studies : Simulate hydrolysis pathways (e.g., B-O cleavage) using DFT (B3LYP/6-31G*). Correlate with experimental stability data from LC-MS.

- Solvent Parameters : Apply Hansen solubility parameters to optimize solvent mixtures (e.g., DMSO/water) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.